Lipophilicity Tuning: XLogP3 Comparison of 5-Cycloalkyl-1,2,4-oxadiazole-3-carboxylic Acids
In a cross-study comparable analysis of computed XLogP3 values across the 5-cycloalkyl-1,2,4-oxadiazole-3-carboxylic acid series, 5-(1-methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid occupies a defined intermediate lipophilicity window (XLogP3 = 2.2) between the less lipophilic cyclobutyl analog (XLogP3 = 2.1) and the more lipophilic cyclooctyl analog (XLogP3 = 3.3) [1]. The 1-methylcyclopentyl group thus provides incremental lipophilicity adjustment relative to unsubstituted cycloalkyl rings while avoiding the excessive logP excursion associated with larger ring systems.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 5-Cyclobutyl analog: XLogP3 = 2.1; 5-Cyclooctyl analog: XLogP3 = 3.3; 5-Methyl analog: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. cyclobutyl; ΔXLogP3 = −1.1 vs. cyclooctyl; ΔXLogP3 = +1.8 vs. methyl |
| Conditions | XLogP3 values sourced from vendor/computational databases (Smolecule, Chem960, Kuujia, AngeneChemical) |
Why This Matters
An XLogP3 of 2.2 places the compound within the optimal lipophilicity range (logP 1–3) associated with favorable oral absorption and reduced promiscuity risk in drug discovery, whereas the cyclooctyl analog (3.3) exceeds this window and the methyl analog (0.4) may suffer from poor membrane permeability.
- [1] AngeneChemical. 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid. XLogP3: 0.4. View Source
